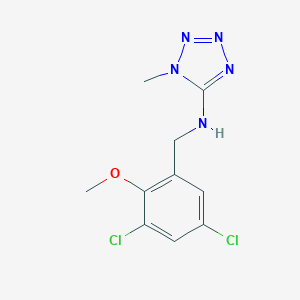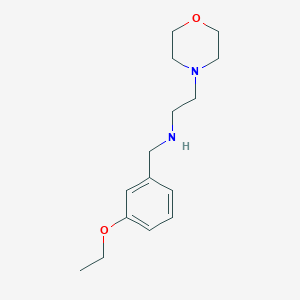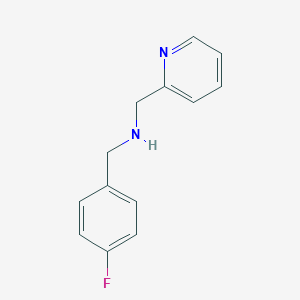
N-(3,5-dichloro-2-methoxybenzyl)-N-(1-methyl-1H-1,2,3,4-tetraazol-5-yl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichloro-2-methoxybenzyl)-N-(1-methyl-1H-1,2,3,4-tetraazol-5-yl)amine is a synthetic organic compound characterized by the presence of a tetrazole ring and a dichloromethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichloro-2-methoxybenzyl)-N-(1-methyl-1H-1,2,3,4-tetraazol-5-yl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-2-methoxybenzyl chloride and 1-methyltetrazole.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 3,5-dichloro-2-methoxybenzyl chloride is added to a solution of 1-methyltetrazole in the chosen solvent, followed by the addition of the base. The reaction mixture is stirred at an elevated temperature (typically around 80-100°C) for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(3,5-dichloro-2-methoxybenzyl)-N-(1-methyl-1H-1,2,3,4-tetraazol-5-yl)amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichloromethoxyphenyl group.
Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of substituted tetrazole derivatives.
Oxidation: Oxidized tetrazole compounds.
Reduction: Reduced tetrazole derivatives.
Coupling: Complex organic molecules with extended conjugation.
科学研究应用
N-(3,5-dichloro-2-methoxybenzyl)-N-(1-methyl-1H-1,2,3,4-tetraazol-5-yl)amine has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: Employed in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: Utilized in the development of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of N-(3,5-dichloro-2-methoxybenzyl)-N-(1-methyl-1H-1,2,3,4-tetraazol-5-yl)amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, and differentiation.
相似化合物的比较
Similar Compounds
- N-(3,5-dichloro-2-methoxybenzyl)-N-(1-methyl-1H-1,2,3,4-tetraazol-5-yl)amine
- N-[(3,5-dichloro-2-methoxyphenyl)methyl]-1-methyl-1H-tetrazole-5-carboxamide
- N-[(3,5-dichloro-2-methoxyphenyl)methyl]-1-methyl-1H-tetrazole-5-thiol
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both dichloromethoxyphenyl and tetrazole moieties, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
878424-07-8 |
|---|---|
分子式 |
C10H11Cl2N5O |
分子量 |
288.13g/mol |
IUPAC 名称 |
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C10H11Cl2N5O/c1-17-10(14-15-16-17)13-5-6-3-7(11)4-8(12)9(6)18-2/h3-4H,5H2,1-2H3,(H,13,14,16) |
InChI 键 |
SBUGQWGJHXUDJO-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=C(C(=CC(=C2)Cl)Cl)OC |
规范 SMILES |
CN1C(=NN=N1)NCC2=C(C(=CC(=C2)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-({2-[(naphthalen-1-ylmethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B499218.png)

![N-cinnamyl-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B499220.png)
![4-{[(2-thienylmethyl)amino]methyl}benzoic acid](/img/structure/B499224.png)
![N-[(2,3-dichlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B499226.png)
![4-({[(3-Methylthiophen-2-yl)methyl]amino}methyl)benzoic acid](/img/structure/B499229.png)
![2-{4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B499231.png)
![1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499232.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-cyclopropylamine](/img/structure/B499233.png)
![N-methyl-N'-[4-(prop-2-en-1-yloxy)benzyl]propane-1,3-diamine](/img/structure/B499234.png)
![N,N-diethyl-N'-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B499235.png)
![1-Phenyl-2-[(4-pyridinylmethyl)amino]ethanol](/img/structure/B499237.png)

![1-({2-[(2-Methylbenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B499241.png)
